Acetamide,5-b]pyridin-5-yl)-
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Overview
Description
Acetamide,5-b]pyridin-5-yl)- is a compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine, which contributes to their effectiveness in various biological activities .
Preparation Methods
The synthesis of Acetamide,5-b]pyridin-5-yl)- can be achieved through various methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Acetamide,5-b]pyridin-5-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can participate in condensation and substitution reactions due to the active hydrogen on C-2 of the cyanoacetamide group . Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted aryl or heteryl amines . Major products formed from these reactions include N-substituted cyanoacetamide derivatives, which can further undergo cyclization and other transformations to yield a variety of heterocyclic compounds .
Scientific Research Applications
Acetamide,5-b]pyridin-5-yl)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology and medicine, it is investigated for its potential as an antiviral, anticancer, antibacterial, antifungal, anti-inflammatory, and antimalarial agent . The compound’s structural similarity to DNA bases makes it a valuable tool in drug design and development . Additionally, it has applications in the study of oxidative events and wound healing processes .
Mechanism of Action
The mechanism of action of Acetamide,5-b]pyridin-5-yl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the action of certain enzymes or proteins, leading to the disruption of cellular processes . The compound may also promote cell cycle arrest and apoptosis through the activation of specific signaling pathways . These mechanisms contribute to its potential therapeutic effects in various diseases, including cancer and infectious diseases .
Comparison with Similar Compounds
Acetamide,5-b]pyridin-5-yl)- can be compared with other similar compounds, such as pyridine derivatives and fused pyridine heterocyclic ring derivatives . Similar compounds include furopyridines, thienopyridines, pyrrolopyridines, oxazolopyridines, isoxazolopyridines, oxadiazolopyridines, imidazopyridines, pyrazolopyridines, thiazolopyridines, isothiazolopyridines, triazolopyridines, thiadiazolopyridines, tetrazolopyridines, selenazolopyridines, and dithiolopyridines . The uniqueness of Acetamide,5-b]pyridin-5-yl)- lies in its specific structural features and its potential for diverse biological activities .
Properties
CAS No. |
53995-28-1 |
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Molecular Formula |
C8H7ClN4O |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
N-(7-chloro-1H-imidazo[4,5-b]pyridin-5-yl)acetamide |
InChI |
InChI=1S/C8H7ClN4O/c1-4(14)12-6-2-5(9)7-8(13-6)11-3-10-7/h2-3H,1H3,(H2,10,11,12,13,14) |
InChI Key |
ZGNLDLABJOWXGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=C1)Cl)NC=N2 |
Origin of Product |
United States |
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